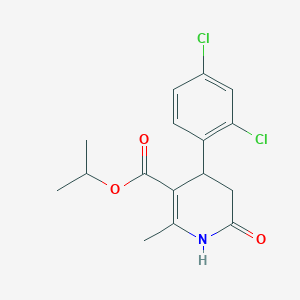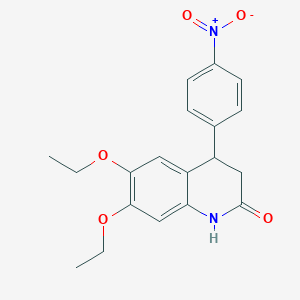
6,7-diethoxy-4-(4-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
6,7-diethoxy-4-(4-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 6,7-diethoxy-4-(4-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, studies have suggested that it may act by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 6,7-diethoxy-4-(4-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. It has also been shown to selectively bind to copper ions and has been used for the detection of copper ions in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6,7-diethoxy-4-(4-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is its potential as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to copper ions and has been used for the detection of copper ions in biological samples. It also exhibits cytotoxic activity against a range of cancer cell lines and has been shown to induce apoptosis in cancer cells.
However, one of the limitations of 6,7-diethoxy-4-(4-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is its potential toxicity. Studies have shown that it can cause DNA damage and may have adverse effects on normal cells. Therefore, caution should be exercised when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 6,7-diethoxy-4-(4-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone. One area of research is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of research is its potential as a fluorescent probe for the detection of other metal ions. Studies are needed to determine its selectivity and sensitivity for other metal ions.
Conclusion:
In conclusion, 6,7-diethoxy-4-(4-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has been widely studied for its potential applications in scientific research. It has been shown to selectively bind to copper ions and has been used for the detection of copper ions in biological samples. It also exhibits cytotoxic activity against a range of cancer cell lines and has been shown to induce apoptosis in cancer cells. However, caution should be exercised when using this compound in lab experiments due to its potential toxicity. Further research is needed to determine its efficacy and safety in vivo and its potential as a fluorescent probe for the detection of other metal ions.
Aplicaciones Científicas De Investigación
6,7-diethoxy-4-(4-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential applications in scientific research. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to copper ions and has been used for the detection of copper ions in biological samples.
Another area of research is its potential as an anti-cancer agent. Studies have shown that 6,7-diethoxy-4-(4-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone exhibits cytotoxic activity against a range of cancer cell lines. It has also been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
6,7-diethoxy-4-(4-ethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-24-15-9-7-14(8-10-15)16-12-21(23)22-18-13-20(26-6-3)19(25-5-2)11-17(16)18/h7-11,13,16H,4-6,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLYAXWIZMFNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-diethoxy-4-(4-ethoxyphenyl)-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4263021.png)
![10-(3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4263030.png)
![10-(3-ethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4263031.png)
![11-(3-fluorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4263039.png)








